2-Acetoxy-2',3'-difluorobenzophenone

Descripción

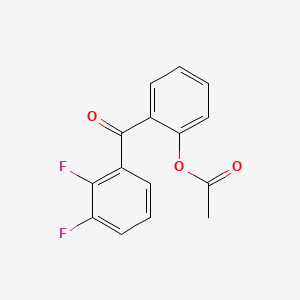

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(2,3-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOMBNIXMXLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641591 | |

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-64-3 | |

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-Acetoxy-2',3'-difluorobenzophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes by identifying key chemical bonds that can be disconnected.

The most logical primary disconnections are at the ester and ketone functionalities.

C-O Ester Disconnection: The acetoxy group is readily installed in the final step of the synthesis via esterification of the corresponding phenol (B47542). This simplifies the primary target to 2-hydroxy-2',3'-difluorobenzophenone . This precursor contains the core benzophenone (B1666685) structure with the hydroxyl and fluorine substituents in their required positions.

C-C Ketone Disconnection: The central carbonyl-carbon bond of the benzophenone core can be disconnected in two primary ways, suggesting two major synthetic strategies:

Friedel-Crafts Acylation: This approach disconnects the molecule into an acylium ion equivalent and an aromatic nucleophile. This leads to two possible pairs of synthons:

Route A: 2-Hydroxybenzoyl chloride (or a protected version) and 1,2-difluorobenzene (B135520).

Route B: 2',3'-Difluorobenzoyl chloride and phenol (or a protected version like anisole).

Grignard Reagent Addition: This strategy involves the disconnection to a nucleophilic organometallic reagent and an electrophilic carbonyl compound. This also presents two possibilities:

Route C: A Grignard reagent derived from a protected 2-bromophenol (B46759) (e.g., 2-methoxyphenylmagnesium bromide) reacting with 2,3-difluorobenzaldehyde. Subsequent oxidation of the resulting secondary alcohol yields the ketone.

Route D: 2,3-Difluorophenylmagnesium bromide reacting with a salicylic (B10762653) acid derivative (e.g., salicylaldehyde (B1680747) or its protected form). This is followed by oxidation to the ketone.

This analysis establishes that the synthesis hinges on the formation of the key intermediate, 2-hydroxy-2',3'-difluorobenzophenone, which is then acetylated to yield the final product.

Classical Synthetic Routes to Benzophenones and Acetoxy Derivatives

The synthesis of the benzophenone core is a cornerstone of organic chemistry, with several well-established methods.

Friedel-Crafts acylation is a conventional and widely used method for forming the carbon-carbon bond between an aromatic ring and a carbonyl group to produce ketones. The reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.combeilstein-archives.org

For the synthesis of the 2-hydroxy-2',3'-difluorobenzophenone intermediate, one could envision the acylation of 1,2-difluorobenzene with 2-hydroxybenzoyl chloride. However, the hydroxyl group can interfere with the Lewis acid catalyst. Therefore, it is common practice to use a protected hydroxyl group, such as a methoxy (B1213986) group (anisole derivative). The reaction would proceed by acylating 1,2-difluorobenzene with 2-methoxybenzoyl chloride. The resulting 2-methoxy-2',3'-difluorobenzophenone is then demethylated using a reagent like boron tribromide (BBr₃) or aluminum chloride to reveal the free hydroxyl group. prepchem.com

Alternatively, the reaction can be performed between 2,3-difluorobenzoyl chloride and anisole (B1667542). The regioselectivity of this reaction is crucial; the acylation of anisole typically yields the para-substituted product as the major isomer due to steric hindrance at the ortho position. Following acylation, the methoxy group is cleaved to yield the desired 2-hydroxy intermediate.

Table 1: Comparison of Friedel-Crafts Acylation Routes

| Route | Aromatic Substrate | Acylating Agent | Catalyst | Key Steps |

|---|---|---|---|---|

| A | 1,2-Difluorobenzene | 2-Methoxybenzoyl chloride | AlCl₃ | Acylation followed by demethylation |

| B | Anisole | 2,3-Difluorobenzoyl chloride | AlCl₃ | Acylation followed by demethylation |

Solvent-free Friedel-Crafts acylations catalyzed by trifluoromethanesulfonic acid have also been reported, which can offer environmental and procedural advantages. sioc-journal.cn

Grignard reagents (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org Their reaction with aldehydes, followed by oxidation, provides a versatile route to ketones.

To synthesize 2-hydroxy-2',3'-difluorobenzophenone, a Grignard reagent can be prepared from 1-bromo-2,3-difluorobenzene. This reagent, 2,3-difluorophenylmagnesium bromide, can then be reacted with salicylaldehyde (2-hydroxybenzaldehyde). The hydroxyl group of salicylaldehyde is acidic and would quench the Grignard reagent; therefore, it must be protected, for instance, as a methoxy or a silyl (B83357) ether, prior to the reaction. The addition of the Grignard reagent to the protected aldehyde forms a secondary alcohol. Subsequent deprotection and oxidation (e.g., using pyridinium (B92312) chlorochromate, PCC, or a Swern oxidation) would yield the target 2-hydroxy-2',3'-difluorobenzophenone.

This multi-step approach offers an alternative to Friedel-Crafts acylation, particularly when regioselectivity is a concern. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. miracosta.edu

Table 2: Grignard Synthesis Pathway

| Step | Reagents | Intermediate Product |

|---|---|---|

| 1 | 1-Bromo-2,3-difluorobenzene, Mg turnings | 2,3-Difluorophenylmagnesium bromide |

| 2 | Protected 2-hydroxybenzaldehyde | Protected diarylmethanol |

| 3 | Deprotecting agent (e.g., TBAF or H₃O⁺) | Diaryl-2-hydroxymethanol |

| 4 | Oxidizing agent (e.g., PCC) | 2-Hydroxy-2',3'-difluorobenzophenone |

The final step in the synthesis of this compound is the introduction of the acetoxy group. This is achieved through the esterification of the 2-hydroxy-2',3'-difluorobenzophenone intermediate. This transformation is typically a high-yielding and straightforward reaction.

Common methods for this acetylation include:

Reaction with Acetic Anhydride: The phenolic hydroxyl group readily reacts with acetic anhydride, often in the presence of a base catalyst such as pyridine (B92270) or a catalytic amount of a strong acid.

Reaction with Acetyl Chloride: Acetyl chloride is more reactive than acetic anhydride and will rapidly acylate the phenol. A stoichiometric amount of a non-nucleophilic base, like triethylamine, is typically added to neutralize the HCl byproduct.

This reaction is analogous to the synthesis of aspirin (B1665792) from salicylic acid, where a phenolic hydroxyl group is acetylated. 4college.co.uk The choice of reagent can depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Strategies for Introducing Fluorine Atoms into Aromatic Systems

The selective introduction of fluorine atoms onto an aromatic ring is a critical area of organofluorine chemistry. While the synthesis described above assumes the use of a pre-fluorinated starting material (like 1,2-difluorobenzene), it is also possible to introduce fluorine at a later stage.

Electrophilic fluorination is a direct method for creating a carbon-fluorine bond by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F⁺"). wikipedia.org For aromatic systems, this proceeds via an electrophilic aromatic substitution mechanism.

A variety of modern electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, have been developed to be safer and more selective than elemental fluorine. researchgate.netalfa-chemistry.com These reagents effectively deliver an electrophilic fluorine atom to electron-rich aromatic rings.

Key reagents include:

Selectfluor® (F-TEDA-BF₄): 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective, stable, and commercially available electrophilic fluorinating agent. organic-chemistry.org It can be used to fluorinate a range of aromatic and enolizable substrates. alfa-chemistry.com

N-Fluorobenzenesulfonimide (NFSI): This reagent is another widely used, stable solid that provides an electrophilic source of fluorine. wikipedia.orgalfa-chemistry.com

In the context of synthesizing this compound, one could theoretically start with a non-fluorinated benzophenone precursor and introduce the fluorine atoms via electrophilic fluorination. However, directing the fluorination to the 2' and 3' positions would be challenging due to the complex interplay of directing effects from the existing substituents. The benzoyl group is a deactivating meta-director, while the acetoxy group is an activating ortho-, para-director. This makes the late-stage introduction of the specific 2',3'-difluoro pattern via this method synthetically complex and less practical than starting with 1,2-difluorobenzene.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a critical strategy for introducing fluorine atoms into organic molecules. In the context of synthesizing the 2',3'-difluorophenyl moiety of the target compound, nucleophilic aromatic substitution (SNAr) is a relevant technique. This approach can be particularly effective when the aromatic ring is activated by electron-withdrawing groups. For instance, a suitably substituted dichlorobenzene precursor could potentially undergo sequential nucleophilic substitution with a fluoride (B91410) source.

Key reagents for nucleophilic fluorination include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in conjunction with phase-transfer catalysts to enhance their solubility and reactivity. The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) being preferred to facilitate the reaction.

The efficiency of nucleophilic fluorination is highly dependent on the substrate and reaction conditions. For example, the synthesis of fluorinated benzophenones has been achieved through iterative nucleophilic aromatic substitution reactions on highly fluorinated precursors. nih.gov This strategy allows for the controlled and sequential introduction of various nucleophiles. nih.gov While challenging, direct C-H fluorination is an emerging area that could offer more direct routes to such compounds in the future. ucla.edu

Mechanistically, nucleophilic fluorination reactions can proceed through different pathways, including SN2 and difluorocarbene intermediates, depending on the precursor. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing the yield of the desired fluorinated product. nih.gov

Advanced Synthetic Protocols for the Chemical Compound and Analogs

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules like this compound. These advanced protocols often provide higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing efficient routes to biaryl ketones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are particularly powerful for this purpose. mdpi.comscielo.br For the synthesis of the 2',3'-difluorobenzophenone core, a Suzuki coupling between a suitably substituted arylboronic acid and an aryl halide could be a viable strategy.

For instance, 3-bromobenzophenone (B87063) has been successfully coupled with ethylene (B1197577) under Heck conditions using a palladium acetate (B1210297) catalyst. scielo.br Similarly, palladium-catalyzed carbonylation of olefins and alkynes provides a direct route to esters and ketones. scielo.br The versatility of these methods allows for the assembly of complex benzophenone structures from readily available starting materials. pkusz.edu.cn The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions. mdpi.com This methodology has been applied to C-H functionalization, arylation, and the synthesis of complex heterocyclic systems. nih.govamanote.com Benzophenones themselves can act as photosensitizers in certain reactions. semanticscholar.org

In the context of synthesizing the target compound, photoredox catalysis could potentially be employed for the construction of the C-C bond between the two aromatic rings or for the introduction of functional groups through radical intermediates. nih.gov For example, photoredox-catalyzed methods have been developed for the synthesis of hydroxybenzophenones through acyl radical Smiles rearrangement. amanote.com The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive approach for the synthesis of complex molecules. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. Several MCRs are known for the synthesis of heterocyclic scaffolds, and some can be adapted for the construction of substituted aromatic compounds.

The Bucherer-Bergs reaction, for example, is a classic MCR that produces hydantoins from a ketone or aldehyde, a cyanide source, and ammonium (B1175870) carbonate. nih.gov While not directly applicable to benzophenone synthesis, it illustrates the power of MCRs in rapidly building molecular complexity. The development of novel MCRs for the direct assembly of functionalized benzophenone scaffolds would be a significant advancement in the field. nih.gov

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal oxidants in a variety of organic transformations. nih.govacs.org They are particularly useful for oxidative functionalizations, including α-acyloxylation of ketones. nih.govacs.orgfrontiersin.orgresearchgate.net This reactivity is directly relevant to the potential synthesis of this compound from a precursor ketone.

For instance, a catalyst-free α-acyloxylation of ketones can be achieved using hypervalent iodine(III) reagents, which act as both the oxidant and the nucleophilic source. nih.govacs.org The reaction proceeds under mild conditions and exhibits good functional group compatibility. acs.org The mechanism is thought to involve the formation of an iodonium (B1229267) enolate intermediate, which is then attacked by a carboxylate. acs.org The diastereoselectivity of such reactions can often be controlled by the choice of reagents and conditions. frontiersin.orgnih.gov

Optimization of Reaction Conditions and Efficiency

The optimization of reaction conditions is a critical aspect of any synthetic endeavor to maximize yield, minimize side products, and ensure scalability. For the synthesis of this compound and its analogs, several parameters would need to be carefully controlled.

In Friedel-Crafts acylation reactions , a common method for synthesizing benzophenones, the choice of Lewis acid catalyst (e.g., AlCl₃), solvent, and reaction temperature are crucial. wikipedia.orgorgsyn.orgresearchgate.net The stoichiometry of the catalyst can significantly impact the reaction outcome.

For nucleophilic aromatic substitution reactions , factors such as the nature of the leaving group, the nucleophilicity of the fluoride source, the solvent polarity, and the reaction temperature all play a significant role in the reaction efficiency. nih.gov The use of phase-transfer catalysts can be beneficial in overcoming solubility issues. nih.gov

In transition metal-catalyzed cross-coupling reactions , the choice of the metal catalyst, the ligand, the base, and the solvent system are all interconnected and must be optimized for a given substrate combination. Catalyst loading and reaction time are also important parameters to consider.

For the acetylation of the hydroxyl group , the choice of acetylating agent (e.g., acetic anhydride or acetyl chloride), the use of a catalyst (acidic or basic), the reaction temperature, and the reaction time will influence the conversion and selectivity. mdpi.comresearchgate.net Solvent-free conditions have also been reported for efficient acetylation of phenols. mdpi.com

Below are interactive data tables summarizing typical reaction conditions for key transformations relevant to the synthesis of the target compound, based on analogous reactions reported in the literature.

Table 1: Typical Conditions for Friedel-Crafts Acylation Allows users to filter by catalyst and solvent to see the effect on reaction temperature and typical yield.

| Catalyst | Solvent | Acylating Agent | Temperature (°C) | Typical Yield (%) |

| AlCl₃ | Dichloromethane | Benzoyl chloride | 0 - rt | 75-90 |

| AlCl₃ | Carbon disulfide | Benzoyl chloride | 0 - rt | 70-85 |

| FeCl₃ | Nitrobenzene | Benzoyl chloride | 25 - 100 | 60-80 |

| ZSM-5 | None | Acetic acid | 110 | 85-95 |

Table 2: General Conditions for Nucleophilic Aromatic Substitution (Fluorination) Allows users to filter by fluoride source and solvent to see the effect on temperature and yield.

| Fluoride Source | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) |

| KF | DMSO | 18-crown-6 | 120-180 | 60-85 |

| CsF | DMF | None | 100-150 | 70-95 |

| TBAF | THF | None | 25-60 | 50-80 |

Table 3: Representative Conditions for Palladium-Catalyzed Suzuki Coupling Allows users to filter by ligand and base to observe common solvent and temperature pairings.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80-110 | 80-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-100 | 85-98 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 60-90 | 75-90 |

Table 4: Conditions for Acetylation of Phenols Allows users to filter by acetylating agent and catalyst to see typical reaction conditions.

| Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Acetic anhydride | Pyridine | None | 25-100 | 90-99 |

| Acetic anhydride | H₂SO₄ (cat.) | None | 25 | 85-95 |

| Acetyl chloride | Et₃N | Dichloromethane | 0-25 | 90-98 |

| Vinyl acetate | RbF | Acetonitrile (B52724) | 80 | 80-95 |

Solvent Systems and Their Influence

Information regarding suitable solvent systems for the synthesis of this compound is not available. In the broader context of synthesizing difluorobenzophenone isomers, a variety of solvents are employed. For instance, the preparation of 2,4'-difluorobenzophenone (B154369) has been described using solvents such as excess fluorobenzene (B45895), dichloromethane, dichloroethane, and normal hexane. google.com In other Friedel-Crafts acylations, excess 1,3-difluorobenzene (B1663923) can serve as both a reactant and the solvent. google.com The selection of a solvent is critical as it can influence reaction rate, yield, and the isomeric purity of the product; polar solvents may favor certain substitution patterns in Fries rearrangements, while non-polar solvents may favor others. byjus.com Without specific experimental data for this compound, any discussion of solvent influence remains speculative.

Catalyst Selection and Ligand Design

There is no specific information on catalyst selection for the synthesis of this compound. The synthesis of related hydroxyaryl ketones and benzophenones typically relies on Lewis acid or Brønsted acid catalysts. wikipedia.org Common Lewis acids for Friedel-Crafts type reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). organic-chemistry.orglibretexts.org More contemporary approaches utilize strong acids like trifluoromethanesulfonic acid (TfOH) or metal triflates, which can be more efficient and reusable. mdpi.comresearchgate.netsioc-journal.cn The Fries rearrangement, a potential route to a hydroxy-difluorobenzophenone precursor, is also catalyzed by such acids. organic-chemistry.orgsigmaaldrich.com The stability of the acetoxy group under strong acidic conditions is a key consideration, and its presence complicates the direct application of these standard catalytic systems. No literature was found describing specific catalysts or ligand designs for this compound.

Temperature and Pressure Effects

Specific data on the effects of temperature and pressure for the synthesis of this compound are not documented. For related reactions, temperature is a critical parameter for controlling regioselectivity. In the Fries rearrangement, for example, lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.orgbyjus.com Friedel-Crafts acylations are conducted over a wide range of temperatures, from 0–25°C for the synthesis of 4,4'-difluorobenzophenone (B49673) intermediates to reflux conditions for other derivatives. google.comgoogle.comgoogle.com Most of these reactions are conducted at atmospheric pressure. The optimal temperature and pressure for synthesizing this compound would require experimental determination, as this information is not available in the current body of scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Acetoxy-2',3'-difluorobenzophenone. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, with electron-withdrawing groups generally causing a downfield shift to higher ppm values and electron-donating groups causing an upfield shift.

In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings and the methyl protons of the acetoxy group. The protons on the difluorinated phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The protons on the acetoxy-substituted ring will also show characteristic aromatic region signals. The methyl protons of the acetoxy group would appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetoxy (-OCOCH₃) | ~2.1-2.3 | Singlet |

Note: Actual chemical shifts can be influenced by the solvent and concentration. sigmaaldrich.comwashington.educarlroth.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The spectrum would feature signals for the carbonyl carbons of the ketone and ester groups, which are typically found in the downfield region (around 160-200 ppm). The aromatic carbons will appear in the approximate range of 110-140 ppm, with those directly bonded to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling. The methyl carbon of the acetoxy group will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~190-200 |

| Ester Carbonyl (C=O) | ~168-172 |

| Aromatic Carbons | ~110-140 |

Note: The presence of fluorine atoms will cause splitting of the signals for adjacent carbons. washington.educhemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Moieties

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govsepscience.com For this compound, the ¹⁹F NMR spectrum will provide direct evidence of the fluorine atoms on the benzophenone (B1666685) core. The chemical shifts of the two fluorine atoms will be distinct due to their different positions (ortho and meta to the carbonyl group). colorado.eduorgsyn.org Furthermore, the signals will likely appear as multiplets due to coupling with each other and with nearby protons. This technique is crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring. sigmaaldrich.com

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. huji.ac.il

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to identify which aromatic protons are adjacent to each other on the same ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com For example, it would definitively link the methyl proton signal to the corresponding methyl carbon signal of the acetoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu This technique is critical for piecing together the entire molecular structure. For instance, HMBC can show correlations from the protons on one aromatic ring to the carbonyl carbon, and from the protons on the other ring to the same carbonyl carbon, thus confirming the benzophenone framework. youtube.comresearchgate.net It can also establish the connection between the acetoxy group and its corresponding phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. upenn.edulibretexts.org These vibrations are characteristic of the specific bonds and functional groups present. nih.govcoherent.commdpi.com

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups within a molecule. youtube.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of different bonds. vscht.czlibretexts.org

In the IR spectrum of this compound, characteristic absorption bands would be expected for the carbonyl groups and the aromatic rings. libretexts.org The ketone and ester carbonyl groups will each exhibit a strong, sharp absorption band in the region of 1650-1760 cm⁻¹. The exact positions can help to distinguish between the two. The C=C stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group will also produce a characteristic band.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone C=O | Stretch | ~1660-1700 | Strong |

| Ester C=O | Stretch | ~1735-1750 | Strong |

| Aromatic C=C | Stretch | ~1400-1600 | Variable |

| Ester C-O | Stretch | ~1000-1300 | Strong |

Note: These are approximate ranges and can be influenced by the molecular structure and environment. libretexts.orgyoutube.com

Complementary Information from Raman Spectroscopy

Raman spectroscopy offers valuable complementary information to infrared (IR) spectroscopy by probing molecular vibrations that result in a change in polarizability. While no specific Raman spectrum for this compound is publicly available, the expected spectral features can be inferred from the analysis of related compounds such as benzophenone and its fluorinated derivatives.

The Raman spectrum would be characterized by a series of distinct bands corresponding to the various functional groups and structural components of the molecule. Key vibrational modes would include:

Carbonyl Stretching (C=O): A strong band is anticipated in the region of 1650-1670 cm⁻¹, characteristic of the benzophenone ketone carbonyl group. The exact position would be influenced by the electronic effects of the fluorine and acetoxy substituents.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would arise from the in-plane stretching vibrations of the two phenyl rings.

C-F Stretching: Vibrations associated with the carbon-fluorine bonds are expected to appear in the 1100-1300 cm⁻¹ range.

Acetoxy Group Vibrations: The acetoxy group would exhibit characteristic vibrations, including the C=O stretch of the ester at approximately 1760 cm⁻¹ and the C-O stretch around 1200-1250 cm⁻¹.

Ring Breathing Modes: Phenyl ring breathing vibrations, which are often prominent in Raman spectra, would be observed at lower frequencies.

For comparative purposes, the Raman spectral data for the related compound 2,4'-Difluorobenzophenone (B154369) is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O Stretch | ~1760 | Strong |

| Ketone C=O Stretch | 1650-1670 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-F Stretch | 1100-1300 | Medium |

| Ester C-O Stretch | 1200-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. For this compound (C₁₅H₁₀F₂O₃), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

The fragmentation of this compound under mass spectrometric conditions would likely involve several key bond cleavages. The analysis of these fragmentation pathways provides valuable structural information. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. researchgate.netresearchgate.net

Expected fragmentation pathways for this compound include:

Loss of the acetoxy group: A primary fragmentation would likely be the loss of the acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH), leading to a significant fragment ion.

Cleavage of the benzoyl moieties: Fission on either side of the ketone carbonyl group would result in characteristic fragment ions corresponding to the substituted and unsubstituted benzoyl cations. For instance, the formation of the 2,3-difluorobenzoyl cation and the 2-acetoxyphenyl cation would be anticipated.

Loss of carbon monoxide: Subsequent fragmentation of the benzoyl cations often involves the loss of a neutral carbon monoxide (CO) molecule.

A proposed fragmentation pathway for a related benzophenone derivative, 2,6,4'-trihydroxy-4-methoxybenzophenone, shows the loss of a substituted phenol (B47542) and subsequent loss of CO₂. researchgate.net Similar complex rearrangements and eliminations could be expected for this compound.

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [M - COCH₂]⁺ | Loss of ketene (B1206846) from the acetoxy group | Calculated from MW |

| [M - OCOCH₃]⁺ | Loss of the acetoxy group | Calculated from MW |

| [C₇H₄FO]⁺ | Fluorobenzoyl cation | 123 |

| [C₇H₅O₂]⁺ | Hydroxybenzoyl cation (after rearrangement) | 121 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The benzophenone chromophore is the primary contributor to the UV absorption. nist.gov

The spectrum of benzophenone typically shows a strong absorption band around 250 nm, which is attributed to a π → π* transition, and a weaker, longer-wavelength band around 340 nm corresponding to the n → π* transition of the carbonyl group. The positions and intensities of these bands in this compound will be influenced by the substituents on the phenyl rings.

The fluorine and acetoxy groups, acting as auxochromes, are expected to cause shifts in the absorption maxima (λ_max). The electron-withdrawing nature of the fluorine atoms and the potential for resonance effects from the acetoxy group can modulate the energy levels of the molecular orbitals involved in the electronic transitions. Studies on substituted benzophenones have shown that the nature and position of substituents can significantly alter their UV absorption properties. mdpi.com

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~250-270 | High |

| n → π | ~330-350 | Low |

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound has not been reported, studies on other substituted benzophenones reveal important structural trends. researchgate.netnih.gov A key conformational feature of benzophenones is the dihedral angle between the two phenyl rings, which is influenced by steric and electronic effects of the substituents. researchgate.netnih.gov In the solid state, intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking can also influence the crystal packing. The presence of the bulky acetoxy and fluorine substituents in this compound is expected to result in a significant twist between the phenyl rings to minimize steric hindrance.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dihedral Angle (Ring A vs. Ring B) | 45-60° |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly useful.

GC-MS: This technique would be suitable if the compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification.

LC-MS: LC-MS is a versatile technique that can be used for non-volatile or thermally labile compounds. ub.edumerckmillipore.com A reversed-phase HPLC column could be used to separate the compound, followed by detection using a mass spectrometer, which would provide molecular weight and structural information. High-resolution LC-MS would offer the added benefit of accurate mass measurement for elemental composition confirmation. ub.edu

These hyphenated methods are invaluable for purity assessment and for the identification of the compound in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS provides crucial information on its molecular weight and fragmentation pattern, which is instrumental in confirming its identity and structural features.

An LC-MS analysis would typically employ a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to facilitate protonation. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique for this molecule, generating the protonated molecular ion [M+H]⁺.

The subsequent tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing insights into the molecule's structure. The primary fragmentation pathways are predicted to involve the cleavage of the ester bond and the bond between the carbonyl group and the fluorinated aromatic ring.

Predicted LC-MS Data for this compound:

| Parameter | Predicted Value |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.24 g/mol |

| Ionization Mode | ESI+ |

| Parent Ion [M+H]⁺ | m/z 277.06 |

| Key Fragment Ions | m/z 235.05, m/z 121.03, m/z 127.02 |

Table 1: Predicted LC-MS Parameters and Key Ions for this compound.

The predicted fragmentation pattern would likely show an initial loss of the acetyl group (CH₂=C=O, 42 Da) from the protonated molecule, leading to a fragment ion at m/z 235.05. Further fragmentation could involve the cleavage of the benzoyl moiety, resulting in the formation of the 2-hydroxybenzoyl cation at m/z 121.03 and the 2,3-difluorophenyl cation at m/z 127.02.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another cornerstone technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC-MS analysis, likely after optimization of the temperature program to prevent thermal degradation of the acetoxy group. Electron Ionization (EI) is the most common ionization method in GC-MS, which typically induces more extensive fragmentation compared to the softer ionization techniques used in LC-MS.

The resulting mass spectrum would provide a characteristic fragmentation pattern, or "fingerprint," of the molecule. The molecular ion peak (M⁺) might be observed, though it could be of low intensity due to the lability of the acetoxy group under EI conditions. The fragmentation pattern would be dominated by cleavages at the ester and carbonyl functionalities.

Predicted GC-MS Fragmentation Data for this compound:

| m/z (Predicted) | Proposed Fragment Structure |

| 276 | [C₁₅H₁₀F₂O₃]⁺ (Molecular Ion) |

| 234 | [M - C₂H₂O]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 127 | [C₆H₃F₂]⁺ |

| 95 | [C₆H₄F]⁺ |

| 77 | [C₆H₅]⁺ |

Table 2: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound.

The fragmentation in GC-MS would likely be initiated by the loss of a ketene molecule (C₂H₂O) from the acetoxy group, yielding an ion at m/z 234. Subsequent alpha-cleavage on either side of the carbonyl group would lead to the formation of the benzoyl-related fragment at m/z 121 and the difluorophenyl fragment at m/z 127. Further fragmentation of the aromatic rings could also be observed.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy provides a powerful means of obtaining detailed structural information of compounds separated by HPLC. This hyphenated technique allows for the acquisition of ¹H NMR and other NMR spectra of the isolated analyte directly in the chromatographic eluent.

For this compound, an HPLC separation would first be developed, likely using a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile-d₃ and D₂O to avoid strong solvent signals in the ¹H NMR spectrum. Once the peak corresponding to the target compound is identified, it can be directed to the NMR spectrometer for analysis.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their scalar couplings. The aromatic region of the spectrum would be complex due to the presence of two substituted benzene (B151609) rings. The ¹⁹F NMR spectrum, if acquired, would show signals corresponding to the two fluorine atoms, and their coupling patterns would help confirm their relative positions on the aromatic ring.

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | s | 3H | -OCOCH₃ |

| ~ 7.1 - 7.8 | m | 7H | Aromatic Protons |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 21 | -OCOC H₃ |

| ~ 115 - 155 | Aromatic Carbons |

| ~ 169 | -OC OCH₃ |

| ~ 195 | C =O |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons around 2.2 ppm. The seven aromatic protons would appear as a complex multiplet in the region of 7.1-7.8 ppm. The ¹³C NMR spectrum would show a signal for the methyl carbon of the acetyl group, a series of signals for the aromatic carbons (some of which would exhibit C-F coupling), and signals for the ester and ketone carbonyl carbons. The specific chemical shifts and coupling constants would be invaluable for the complete structural assignment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Acetoxy-2',3'-difluorobenzophenone molecule. These theoretical approaches offer a detailed perspective on the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and explore the conformational landscape of molecules. For compounds similar in complexity to this compound, DFT calculations, often employing functionals like B3LYP with various basis sets, are utilized to find the most stable molecular structures. nih.gov The process involves minimizing the energy of the molecule with respect to the positions of its atoms, leading to the prediction of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Conformational analysis through DFT can reveal the different spatial arrangements of the molecule's functional groups and their relative energies. This is particularly important for understanding the flexibility of the molecule and how its shape might influence its interactions with other molecules. For related compounds, potential energy surface scans are performed to identify stable conformers and the energy barriers between them. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (benzophenone) | 1.23 | - | - |

| C-O (ester) | 1.35 | - | - |

| C=O (ester) | 1.21 | - | - |

| C-F | 1.34 | - | - |

| O-C-C (ester) | - | 109.5 | - |

| C-C-C (aromatic) | - | 120.0 | - |

| Phenyl-CO-Phenyl | - | - | 45.0 |

While DFT is widely used, other quantum chemical methods also play a role in theoretical investigations. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. These methods can be computationally intensive but offer high accuracy for smaller molecules.

Semi-empirical methodologies, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems. The choice of method depends on the desired balance between accuracy and computational cost.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, which are crucial for their experimental characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts using DFT. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C=O (benzophenone) | 195.2 |

| C=O (ester) | 169.8 |

| C-O (ester) | 150.5 |

| C-F (C2') | 158.3 (d, J=250 Hz) |

| C-F (C3') | 145.1 (d, J=245 Hz) |

| Aromatic CH | 115-135 |

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts and coupling constants (J) are indicative of expected values.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. DFT calculations are commonly used to compute the harmonic vibrational frequencies. scirp.org These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. scirp.org The analysis of the vibrational modes provides detailed information about the molecule's functional groups and their connectivity. scirp.org

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch (benzophenone) | 1665 |

| C=O stretch (ester) | 1760 |

| C-O stretch (ester) | 1240 |

| C-F stretch | 1280, 1150 |

| Aromatic C=C stretch | 1600-1450 |

Note: This data is hypothetical and for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. benasque.org This method provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure and photophysical properties of the molecule. benasque.org

Table 4: Illustrative Predicted Electronic Transitions for this compound (Hypothetical Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 3.87 | 320 | 0.25 |

| HOMO-1 -> LUMO | 4.59 | 270 | 0.18 |

| HOMO -> LUMO+1 | 4.96 | 250 | 0.32 |

Note: This data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. longdom.org

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate these orbital energies. scialert.netrsc.org The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

In a typical analysis of a substituted benzophenone (B1666685), the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is frequently centered around the carbonyl group and the adjacent phenyl ring. The presence of electron-withdrawing fluorine atoms and the electron-donating acetoxy group significantly influences the energies and distributions of these frontier orbitals. acs.org

Hypothetical Frontier Molecular Orbital Data for this compound

Below is a table of hypothetical values calculated using a DFT method (e.g., B3LYP/6-31G(d)) to illustrate the type of data generated in an FMO analysis.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capability. |

| LUMO Energy | -2.15 | Indicates the energy of the lowest unoccupied molecular orbital, reflecting the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | The energy difference between HOMO and LUMO, which correlates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction involving this compound requires the identification of the reaction pathway and the associated transition states. Computational modeling is an indispensable tool for mapping the potential energy surface of a reaction, locating the transient molecular configurations that represent the energy barriers between reactants and products. nih.gov

Methods such as DFT are used to optimize the geometries of reactants, products, and transition states. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. Techniques like intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

For instance, in a hypothetical nucleophilic addition to the carbonyl carbon of this compound, computational analysis would model the approach of the nucleophile, the formation of a tetrahedral intermediate (the transition state), and the subsequent formation of the product. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Hypothetical Data for a Nucleophilic Addition Reaction Pathway

This table presents illustrative energetic data for a modeled reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The baseline energy of this compound and the nucleophile. |

| Transition State | +15.2 | The energy barrier for the reaction, representing the highest energy point along the reaction coordinate. |

| Products | -5.8 | The final energy of the reaction products, indicating an exothermic reaction in this hypothetical case. |

Machine Learning Applications in Structural Assignment and Prediction

Machine learning (ML) is increasingly being applied in chemistry to establish structure-property relationships and to predict molecular characteristics. nih.govnih.gov For a compound like this compound, ML models can be trained on large datasets of known molecules to predict various properties, including spectroscopic data, reactivity, and biological activity. bohrium.com

In the context of structural assignment, an ML model could be trained on a database of calculated NMR or IR spectra for a wide range of benzophenone derivatives. The model could then predict the spectrum for a new structure like this compound, which can be compared with experimental data to confirm its structure.

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed using machine learning algorithms. nih.gov These models use molecular descriptors (numerical representations of a molecule's structure) to predict properties such as solubility, melting point, or the HOMO-LUMO gap itself. This approach can accelerate the design and screening of new derivatives with desired properties without the need for extensive laboratory synthesis or computationally expensive calculations for every candidate molecule.

Hypothetical Machine Learning Model Performance for Property Prediction

The following table illustrates the potential predictive accuracy of a machine learning model trained to predict the HOMO-LUMO gap of substituted benzophenones.

| Model Type | Molecular Representation | Test Set R² | Mean Absolute Error (eV) |

| Random Forest | Molecular Fingerprints | 0.92 | 0.15 |

| Graph Neural Network | Molecular Graph | 0.95 | 0.11 |

Reaction Mechanisms and Chemical Transformations

Mechanisms of Acetoxy Group Modifications (e.g., Hydrolysis, Transesterification)

The acetoxy group, being an ester, is susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Hydrolysis: The hydrolysis of the acetoxy group in 2-Acetoxy-2',3'-difluorobenzophenone to yield the corresponding hydroxybenzophenone can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetoxy group is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of acetic acid yield the final phenol (B47542) product.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the acetate (B1210297) ion as the leaving group to form the corresponding phenoxide, which is subsequently protonated upon workup to give the phenol.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reactivity of the Benzophenone (B1666685) Carbonyl Moiety

The carbonyl group of the benzophenone core is a key site of reactivity, readily undergoing nucleophilic addition and reduction reactions.

The carbon atom of the carbonyl group is electrophilic and is thus a target for nucleophiles. Nucleophilic addition to the carbonyl group of this compound can be initiated by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate can then be protonated upon aqueous workup to yield the corresponding tertiary alcohol. The presence of two aryl groups attached to the carbonyl carbon provides steric hindrance, which can influence the rate of nucleophilic attack.

Research on related benzophenone derivatives has explored various nucleophilic addition reactions. For instance, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been utilized for the synthesis of benzofuran (B130515) derivatives. organic-chemistry.org While not directly involving an external nucleophile, this highlights the susceptibility of the benzophenone carbonyl to nucleophilic attack.

The carbonyl group of this compound can be reduced to a secondary alcohol (diphenylmethanol derivative). Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism of reduction by these hydrides involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a protic solvent (in the case of NaBH₄ reductions) or during aqueous workup (for LiAlH₄ reductions) to give the final alcohol product.

It is important to note that LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce the acetoxy group. Therefore, for the selective reduction of the carbonyl group, the milder NaBH₄ is generally preferred.

Influence of Fluorine Substituents on Reactivity

The presence of two fluorine atoms on one of the phenyl rings significantly modulates the electronic properties and, consequently, the reactivity of this compound.

Fluorine is the most electronegative element, and its electronic influence is twofold:

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on fluorinated benzophenones have shown that the electron-withdrawing nature of fluorine can be quantified and influences reaction enthalpies. elsevierpure.comacs.org

Interactive Data Table: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Carbonyl Reactivity |

| -F | Strong (-I) | Weak (+R) | Activating |

| -H | Neutral | Neutral | Baseline |

| -OCH₃ | Weak (-I) | Strong (+R) | Deactivating |

| -NO₂ | Strong (-I) | Strong (-R) | Strongly Activating |

The positions of the fluorine atoms at the 2' and 3' positions can have stereoelectronic consequences. The ortho-fluorine (at the 2' position) can influence the conformation of the molecule by steric hindrance, potentially affecting the dihedral angle between the difluorophenyl ring and the carbonyl plane. This conformational change can, in turn, affect the accessibility of the carbonyl carbon to incoming nucleophiles.

Furthermore, the ortho-fluorine can engage in through-space electronic interactions with the carbonyl group or with approaching reagents, which could modulate the transition state energies of reactions. The cumulative electronic effects of the fluorine atoms on the charge distribution in the benzophenone system have been a subject of study. acs.org

Photochemical Reactivity of Benzophenone Derivatives

The photochemical behavior of benzophenone and its derivatives is a well-established area of organic chemistry. msu.edu Upon absorption of ultraviolet (UV) light, benzophenone is excited from its ground state (S₀) to a singlet excited state (S₁). This is followed by a highly efficient intersystem crossing (ISC) to a triplet excited state (T₁). edinst.com The T₁ state, which has a longer lifetime, is responsible for most of the photochemical reactions of benzophenones. bgsu.edu

The nature of the lowest-lying triplet excited state, whether it is an n-π* or a π-π* state, is crucial in determining the subsequent photochemical pathways. For benzophenone itself, the lowest triplet state is typically the n-π* state, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital. This n-π* triplet state exhibits radical-like character at the oxygen atom and is a powerful hydrogen atom abstractor. researchgate.net

In the case of this compound, the presence of two electron-withdrawing fluorine atoms on one of the phenyl rings is expected to enhance the electrophilicity of the carbonyl carbon and the hydrogen-abstracting ability of the n-π* triplet state. This suggests that, in the presence of a suitable hydrogen donor, this compound would readily undergo photoreduction.

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states is fundamental to understanding the detailed mechanism of photochemical reactions involving this compound. By analogy with the well-studied photochemistry of benzophenone, several key intermediates and transition states can be postulated.

Upon photoexcitation and intersystem crossing to the triplet state, this compound is expected to abstract a hydrogen atom from a suitable donor molecule (e.g., an alcohol or an alkane). This process proceeds through a transition state where the hydrogen atom is partially transferred from the donor to the carbonyl oxygen of the benzophenone derivative. The primary intermediate formed in this step is a pair of radicals: a ketyl radical derived from the benzophenone and a radical derived from the hydrogen donor.

Table 1: Postulated Reaction Intermediates in the Photoreduction of this compound

| Intermediate | Structure | Description |

| Triplet State | Triplet this compound | The reactive excited state responsible for hydrogen abstraction. |

| Ketyl Radical | 2-Acetoxy-2',3'-difluorobenzhydrol radical | Formed after hydrogen abstraction by the triplet state. |

| Donor Radical | Radical of the hydrogen donor molecule | The corresponding radical species formed from the hydrogen donor. |

| Pinacol | Dimer of the ketyl radical | A potential final product from the coupling of two ketyl radicals. |

The fate of these radical intermediates determines the final products of the reaction. The ketyl radicals can undergo a variety of subsequent reactions, including dimerization to form a pinacol, or they can participate in further radical chain processes. The specific reaction pathway will be influenced by factors such as the concentration of the reactants, the nature of the solvent, and the presence of oxygen.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the geometries and energies of the transition states and intermediates involved in these photochemical processes. nih.gov Such studies can help to elucidate the reaction mechanism at a molecular level and predict the regioselectivity and stereoselectivity of the reactions.

Kinetics of Reactions Involving the Chemical Compound

The kinetics of photochemical reactions involving this compound would be governed by several factors, including the quantum yield of the primary photochemical process, the rate constants of the subsequent elementary steps, and the concentrations of the reactants.

The quantum yield (Φ) for a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed per photon of light absorbed. msu.edu For the photoreduction of benzophenones, the quantum yield is often dependent on the concentration of the hydrogen donor. At low donor concentrations, the triplet state may decay back to the ground state before it can react, leading to a lower quantum yield. As the concentration of the hydrogen donor increases, the rate of hydrogen abstraction competes more effectively with other decay pathways, and the quantum yield increases.

The rate of the hydrogen abstraction reaction itself will depend on the reactivity of the triplet state and the bond dissociation energy of the C-H bond in the donor molecule. The enhanced electrophilicity of the carbonyl group in this compound, due to the presence of the fluorine atoms, is expected to lead to a higher rate constant for hydrogen abstraction compared to unsubstituted benzophenone.

Table 2: Factors Influencing the Kinetics of Reactions of this compound

| Factor | Influence on Reaction Kinetics |

| Light Intensity | Affects the rate of formation of the excited state. |

| Concentration of Hydrogen Donor | Influences the quantum yield and the overall reaction rate. |

| Solvent | Can affect the stability of the excited states and intermediates. |

| Temperature | Can influence the rates of thermally activated secondary reactions. |

| Presence of Quenchers | Can deactivate the excited triplet state, reducing the reaction rate. |

Experimental techniques such as laser flash photolysis can be employed to directly observe the transient intermediates, like the triplet state and the ketyl radical, and to measure their lifetimes and reaction rate constants. researchgate.net Such studies would provide quantitative data on the kinetics of the photochemical reactions of this compound and allow for a detailed understanding of its reaction dynamics.

Derivatization Strategies and Scaffold Functionalization

Selective Modification of the Acetoxy Group

The acetoxy group serves as a versatile handle for introducing new functionalities. As an ester, it is susceptible to hydrolysis, transesterification, and aminolysis, providing pathways to phenols, alternative esters, and amides, respectively.

Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol (B47542), 2-hydroxy-2',3'-difluorobenzophenone. pbsociety.org.plnumberanalytics.com This transformation is fundamental for unmasking the phenolic hydroxyl group, which can then participate in further reactions such as etherification or serve as a key pharmacophoric feature.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) in an aqueous solvent.

Base-mediated hydrolysis (saponification) is usually performed with a hydroxide (B78521) source like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting phenoxide.

Transesterification: This process allows for the exchange of the acetyl group for a different acyl group, or the ethoxy moiety for a different alkoxy group, by reacting the ester with an alcohol, often in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The reaction equilibrium can be driven towards the product by using the desired alcohol as the solvent. researchgate.netorganic-chemistry.org This method is useful for introducing longer alkyl chains, functionalized linkers, or other ester groups to modify the compound's lipophilicity and steric profile.

Aminolysis: Direct reaction with ammonia (B1221849) or primary/secondary amines can convert the acetoxy group into an amide. This reaction is typically less facile than hydrolysis and may require elevated temperatures or catalysis. The resulting N-substituted benzamides introduce a hydrogen bond donor/acceptor site, which can be significant for biological applications.

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Hydrolysis (Basic) | 1. NaOH, H₂O/MeOH, Δ 2. H₃O⁺ | 2-Hydroxy-2',3'-difluorobenzophenone |

| Transesterification (Acidic) | R-OH (excess), H₂SO₄ (cat.), Δ | 2-(Acyloxy)-2',3'-difluorobenzophenone |

| Aminolysis | R₂NH, Δ | N-Substituted-2-hydroxy-2',3'-difluorobenzamide |

Functionalization of the Fluorinated Phenyl Ring

The 2',3'-difluorophenyl ring is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. wikipedia.org This allows for selective substitution reactions, while modern cross-coupling methods offer routes to functionalization via C-F bond activation.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the fluorinated ring. wikipedia.org Nucleophiles can displace one of the fluorine atoms, typically the one para to the activating benzoyl group (at the 3'-position, though substitution at the 2' position is also possible). The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. libretexts.org A wide range of nucleophiles can be employed in SNAr reactions. researchgate.netnih.gov

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) (NaOMe) or sodium phenoxide (NaOPh) can introduce methoxy (B1213986) or phenoxy groups.

Amines: Primary and secondary amines can displace a fluorine atom to form N-aryl products.

Thiols: Thiolates (RS⁻) are excellent nucleophiles for SNAr reactions, leading to the formation of aryl thioethers.

While C-F bonds are generally strong, they can be activated for cross-coupling reactions, often requiring specific catalytic systems or prior conversion to a more reactive group via ortho-lithiation. uwindsor.cawikipedia.org Directed ortho-metalation can be used to selectively deprotonate the position adjacent to a directing group, creating a nucleophilic carbon center for reaction with electrophiles. arkat-usa.orgharvard.eduresearchgate.net

Suzuki-Miyaura Coupling: After conversion of a C-F bond to a C-B(OR)₂ bond (e.g., via lithiation and reaction with a borate (B1201080) ester), palladium-catalyzed coupling with aryl or vinyl halides can form new C-C bonds. mdpi.comlibretexts.orgclaremont.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the activated aryl ring with amines. wikipedia.orgbeilstein-journals.orglibretexts.orgrug.nlsemanticscholar.org This method is often more versatile and occurs under milder conditions than traditional SNAr amination.

Derivatization at the Benzophenone (B1666685) Core

The benzophenone core offers two main sites for derivatization: the carbonyl group and the non-fluorinated phenyl ring.

The carbonyl group can undergo a variety of classic carbonyl chemistry reactions:

Reduction: The ketone can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., PhMgBr, n-BuLi) to the carbonyl carbon creates a tertiary alcohol, extending the molecular framework. libretexts.orgyoutube.comcerritos.eduacs.orgmiracosta.edu

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond (an alkene), providing a route to diarylalkenes. organicreactions.orgacs.orgacs.orgwikipedia.orgorganic-chemistry.org

Derivatization: The carbonyl can be converted to derivatives like hydrazones or oximes by reacting with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, respectively. researchgate.netgreyhoundchrom.com

The non-fluorinated phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the ortho-acetoxy group and the meta-benzoyl group) must be considered. The acetoxy group is an ortho, para-director, while the carbonyl group is a meta-director. The outcome of substitution will depend on the reaction conditions and the interplay of these electronic effects.

| Reaction Site | Reaction Type | Reagents | Resulting Moiety |

|---|---|---|---|

| Carbonyl Group | Reduction | NaBH₄, MeOH | Secondary Alcohol (-CH(OH)-) |

| Carbonyl Group | Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohol (-C(OH)R-) |

| Carbonyl Group | Wittig Olefination | Ph₃P=CHR | Alkene (-C=CHR) |

| Non-fluorinated Ring | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) |

Synthesis of Analogs with Varied Substitution Patterns

The synthesis of analogs with different substitution patterns can be achieved either by modifying the 2-Acetoxy-2',3'-difluorobenzophenone scaffold using the reactions described above or by starting from differently substituted precursors. For instance, Friedel-Crafts acylation between a substituted fluorobenzene (B45895) and a substituted benzoyl chloride can provide access to a wide range of benzophenone cores. wikipedia.org Subsequent manipulation of functional groups allows for the creation of a diverse library of analogs. This approach is particularly useful in structure-activity relationship (SAR) studies where systematic changes to the molecule are required. The synthesis of poly(ether ether ketone) (PEEK) analogues, for example, often starts from variously substituted difluorobenzophenones. wright.educore.ac.ukresearchgate.net

Rational Design and Synthesis of Complex Molecular Architectures Incorporating the Difluorobenzophenone Moiety

The difluorobenzophenone moiety is a valuable scaffold for the rational design of complex molecules in fields such as medicinal chemistry and materials science. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The rigid benzophenone core provides a well-defined three-dimensional structure for orienting functional groups.

By combining the derivatization strategies discussed, this compound can be elaborated into more complex structures. For example:

The phenolic hydroxyl group (unmasked from the acetate) can be used as an anchor point to attach the scaffold to a polymer or another molecule of interest.

Functional groups introduced via cross-coupling on the fluorinated ring can be used for subsequent cyclization reactions to build heterocyclic systems.

Olefins formed via Wittig reactions can participate in polymerization or metathesis reactions.

This modular approach, where different parts of the molecule can be selectively functionalized, allows for the systematic construction of complex architectures with precisely controlled properties, guided by rational design principles.

Applications As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

Information regarding the specific application of 2-Acetoxy-2',3'-difluorobenzophenone as a precursor for a wide variety of discrete organic molecules is limited in readily accessible scientific literature. However, its chemical structure inherently suggests its potential as a starting material for more complex molecules. The acetoxy group can be hydrolyzed to a phenol (B47542), which can then participate in various reactions such as etherification or serve as a directing group in electrophilic aromatic substitution. The ketone functionality can be a site for nucleophilic attack, reduction to an alcohol, or conversion to other functional groups. The fluorine atoms on the benzoyl ring can influence the reactivity of the molecule and are often incorporated into bioactive compounds to enhance properties such as metabolic stability and binding affinity.

Building Block for Advanced Polymeric Materials and Engineering Plastics